2-{[3-(4-chloro-3-methylphenyl)-6-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2-ethylphenyl)acetamide
Description
This compound is a thiazolo[4,5-d]pyrimidine derivative featuring a sulfanylidene core, substituted with 4-chloro-3-methylphenyl and 4-ethoxyphenyl groups at positions 3 and 6, respectively. Such heterocyclic frameworks are often explored for kinase inhibition, antimicrobial activity, or metabolic regulation due to their structural versatility .
Properties
IUPAC Name |
2-[[3-(4-chloro-3-methylphenyl)-6-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27ClN4O3S3/c1-4-19-8-6-7-9-24(19)32-25(36)17-40-29-33-27-26(28(37)35(29)20-10-13-22(14-11-20)38-5-2)41-30(39)34(27)21-12-15-23(31)18(3)16-21/h6-16H,4-5,17H2,1-3H3,(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGAHUAUCBRWRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OCC)SC(=S)N3C5=CC(=C(C=C5)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27ClN4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(4-chloro-3-methylphenyl)-6-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2-ethylphenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antibacterial and anticancer activities, enzyme inhibition capabilities, and other relevant biological effects.
Chemical Structure
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of thiazole and pyrimidine rings is significant in enhancing its interaction with biological targets.
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
1. Antibacterial Activity
Recent studies have demonstrated that compounds with similar structural features exhibit moderate to strong antibacterial properties. For instance, derivatives containing thiazole and pyrimidine moieties have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis.
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Example 1 | Salmonella typhi | Moderate |
| Example 2 | Bacillus subtilis | Strong |
2. Anticancer Activity
In vitro studies indicate that compounds with similar scaffolds have undergone screening against a panel of cancer cell lines. The results often reflect varying degrees of cytotoxicity.
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| A549 (Lung) | 10 | Low |
| MCF7 (Breast) | 15 | Moderate |
| HeLa (Cervical) | 20 | Low |
These findings suggest that while the compound may exhibit some anticancer properties, further optimization is necessary to enhance its efficacy.
3. Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been evaluated through various assays. Notably, it has shown promise as an acetylcholinesterase (AChE) inhibitor and urease inhibitor.
| Enzyme | Inhibition (%) | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | 75% | 5.0 |
| Urease | 85% | 2.5 |
These results indicate significant inhibitory effects which could be beneficial in treating conditions related to these enzymes.
Case Studies and Research Findings
Several studies have focused on synthesizing similar compounds to assess their biological activities:
- Antimicrobial Studies : A study synthesized a series of thiazole derivatives and evaluated their antibacterial activity against common pathogens. Results indicated that modifications to the phenyl groups enhanced activity against Staphylococcus aureus and Escherichia coli.
- Anticancer Screening : A comprehensive screening of thiazolo-pyrimidine derivatives against multiple cancer cell lines revealed promising results, particularly in leukemia and breast cancer models.
- Enzyme Inhibition Research : Research into enzyme inhibition demonstrated that compounds with sulfanylidene groups exhibited strong urease inhibition, suggesting potential applications in treating urinary tract infections.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
- Cyclopenta-Thieno-Pyrimidine Analog (): The compound "2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide" replaces the thiazolo[4,5-d]pyrimidine core with a fused cyclopenta-thieno-pyrimidine system.
Thiazolo[3,2-a]pyrimidine Derivatives ():
Ethyl ester derivatives (e.g., ) feature a thiazolo[3,2-a]pyrimidine core with methoxycarbonyl and chlorophenyl substituents. The positional shift in the thiazolo ring (3,2-a vs. 4,5-d) disrupts conjugation patterns, affecting electron distribution and intermolecular interactions (e.g., π-π stacking) .
Substituent Effects
- 4-Ethoxyphenyl vs.
- N-(2-Ethylphenyl)acetamide vs. Ester Moieties ():
The acetamide group in the target compound improves hydrogen-bonding capacity with biological targets (e.g., kinases or proteases) relative to the methoxycarbonyl group in , which may prioritize esterase-mediated metabolism .
Table 1: Structural and Predicted Physicochemical Comparison
*Similarity indices estimated via Tanimoto coefficient (structural fingerprints) or cosine score (MS/MS fragmentation) .
Physicochemical and Pharmacokinetic Profiling
Solubility and Crystal Packing
- The target compound’s ethoxyphenyl and acetamide groups may reduce crystallinity compared to ’s carboxybenzylidene derivative, which forms stable DMF solvates via intermolecular hydrogen bonds .
- Cyclopenta-thieno-pyrimidine analogs () exhibit higher molecular weights (~768 g/mol), likely decreasing solubility in polar solvents .
Metabolic Stability
- Sulfanyl groups in the target compound may undergo glutathione conjugation, a pathway less prevalent in ester-containing analogs () .
- Ethoxy groups are prone to oxidative dealkylation, whereas methoxy groups () are metabolically more stable .
Bioactivity and Mechanism Insights
Similarity Indexing and Molecular Networking
- Computational methods (Tanimoto coefficient, cosine score) suggest moderate similarity (~55–70%) between the target compound and HDAC inhibitors (e.g., aglaithioduline in ) or kinase-targeting analogs .
- Molecular networking () indicates that fragmentation patterns of the target’s thiazolo-pyrimidine core align with antimicrobial or anti-inflammatory agents, though experimental validation is needed .
Hypothesized Targets
- Structural analogs in and show activity against cancer cell lines, hinting at shared mechanisms like tubulin binding or topoisomerase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
